![molecular formula C20H17N3O2 B138018 (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile CAS No. 150639-33-1](/img/structure/B138018.png)
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Overview
Description
(4S)-(+)-Phenyl-α -[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile is a C2-symmetric chiral bisoxazoline (BOX) ligand.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in the development of SPPS techniques. SPPS is a method used to synthesize peptides and proteins, which has revolutionized the field of biochemistry and pharmacology. The unique structure of the compound allows for the introduction of conformational constraints in peptides, which can be critical for the study of protein folding and function .
Native Chemical Ligation (NCL)
The compound’s derivatives are instrumental in NCL, a technique for chemically synthesizing proteins. NCL allows for the joining of two peptides into a single entity without the need for protecting groups, which simplifies the synthesis of large and complex proteins .
Phosphorylation Studies
Phosphorylation is a vital post-translational modification that can alter the function of proteins. The compound’s derivatives can be used to study the conformational effects of phosphorylation on peptides, aiding in the understanding of signal transduction pathways .
Immunology Research
In immunology, the compound’s derivatives can be used to create monoclonal antibodies that target specific epitopes on antigens. This application is crucial for the development of vaccines and therapeutic antibodies .
Structural Biology
The compound is valuable in structural biology for the crystallization of peptides and proteins. Its derivatives can induce specific conformations in peptides, facilitating the determination of their three-dimensional structures through techniques like X-ray crystallography .
Drug Design and Discovery
In drug discovery, the compound’s derivatives can be used to mimic the structure of natural peptides or proteins, serving as a scaffold for the development of new therapeutic agents. This application is particularly important in the design of drugs with improved efficacy and specificity .
properties
IUPAC Name |
(2Z)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2/b19-16-/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVGSAYHUSBCQV-SRKGJJLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N/C(=C(\C#N)/C2=N[C@H](CO2)C3=CC=CC=C3)/O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628457 | |
Record name | (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile | |
CAS RN |
150639-33-1 | |
Record name | (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-(+)-Phenyl-α-[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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